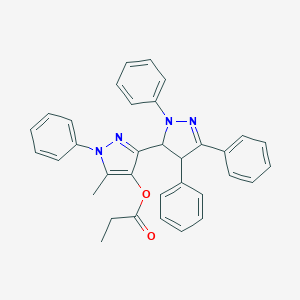![molecular formula C21H33N3O4 B283200 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone, also known as MDM2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy.
Mécanisme D'action
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor works by binding to the hydrophobic pocket of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone, which prevents 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone from binding to p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis. 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor also promotes the degradation of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone, which further enhances the activation of p53.
Biochemical and Physiological Effects
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits tumor growth, and enhances the activation of p53. 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor has also been shown to increase the expression of p21, a protein that is involved in cell cycle regulation. Additionally, 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor has been shown to enhance the sensitivity of cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor in lab experiments is its specificity for 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone. This makes it an excellent tool for studying the role of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone in cancer development and progression. However, one of the limitations of using 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor is its potential toxicity. 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor has been shown to induce apoptosis in normal cells as well, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor. One area of research is the development of more potent and selective 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor. Additionally, there is a need for more studies on the potential toxicity of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor and its long-term effects on normal cells. Finally, there is a need for clinical trials to evaluate the efficacy of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor in cancer therapy.
Méthodes De Synthèse
The synthesis of 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor involves several steps. The first step is the preparation of 4-(2-methoxyphenoxy)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, which is then reacted with 2-(morpholin-4-yl)ethylamine to obtain 4-(2-methoxyphenoxy)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide-2-(morpholin-4-yl)ethylamine. The final step involves the reaction of 4-(2-methoxyphenoxy)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide-2-(morpholin-4-yl)ethylamine with piperidine to produce 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone.
Applications De Recherche Scientifique
2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor has been extensively studied for its potential application in cancer therapy. It works by inhibiting the interaction between 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone and p53, which leads to the stabilization and activation of p53. This, in turn, promotes cell cycle arrest and apoptosis, which are essential for preventing the proliferation of cancer cells. Several studies have shown that 2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone inhibitor can effectively induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C21H33N3O4 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[2-methoxy-4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H33N3O4/c1-26-20-15-18(16-22-7-10-23-11-13-27-14-12-23)5-6-19(20)28-17-21(25)24-8-3-2-4-9-24/h5-6,15,22H,2-4,7-14,16-17H2,1H3 |
Clé InChI |
YDEARSVRSZYYQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC(=O)N3CCCCC3 |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8,9-dimethoxy-3-methyl-2-[(4-methylphenyl)diazenyl]-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283118.png)
![Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)
![7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283120.png)
![Ethyl 7-(4-methoxybenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283121.png)
![3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283122.png)
![7-(4-Methoxybenzylidene)-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283123.png)
![3-Benzoyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283125.png)
![3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)